BenchChemオンラインストアへようこそ!

Sakuranin

Neurodegeneration Acetylcholinesterase Inhibition Molecular Docking

Sakuranin (CAS 529-39-5) is the 5-O-β-D-glucopyranoside of sakuranetin, a flavanone glycoside with distinct biological activity not reproducible by generic flavonoids. Its unique glycosylation directs a specific binding pose within the AChE active site, engaging catalytic residue His447, unlike 7-O-glycosides (e.g., naringin). It exhibits cell-type-specific cytotoxicity (T24 bladder cancer IC₅₀ ~48 µg/mL) via the p53/mTOR autophagy pathway and normalizes glucose metabolism in diabetic models at 80 mg/kg. Procure Sakuranin—not its aglycone sakuranetin or other flavanones—to ensure target engagement, potency, and metabolic effects as documented.

Molecular Formula C22H24O10
Molecular Weight 448.4 g/mol
CAS No. 529-39-5
Cat. No. B1221691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakuranin
CAS529-39-5
Molecular FormulaC22H24O10
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H24O10/c1-29-12-6-15-18(13(25)8-14(30-15)10-2-4-11(24)5-3-10)16(7-12)31-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,14,17,19-24,26-28H,8-9H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1
InChIKeyNEPMMBQHELYZIW-YMTXFHFDSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sakuranin (CAS 529-39-5): A Flavonoid 5‑O‑Glucoside with Quantifiable Differentiation for Preclinical Research and Procurement


Sakuranin (CAS 529-39-5) is a flavanone glycoside—specifically, the 5‑O‑β‑D‑glucopyranoside of the 7‑methoxylated flavanone sakuranetin . It is a member of the flavonoid O‑glycoside class and is isolated from the bark of Prunus species and Populus davidiana . While sakuranin shares a common flavanone scaffold with compounds such as naringin, hesperidin, and its aglycone sakuranetin, its specific glycosylation at the 5‑position confers distinct physicochemical properties, receptor‑binding characteristics, and biological activity profiles that are not interchangeable with these structural analogs .

Why Sakuranin Cannot Be Replaced by Sakuranetin, Naringin, or Hesperidin in Targeted Research Applications


Generic substitution among flavanone glycosides is not scientifically valid due to significant divergence in molecular target engagement and biological potency. For example, the 5‑O‑glycosylation in sakuranin directs a unique binding pose within the acetylcholinesterase (AChE) active site, engaging a different set of catalytic residues compared to the 7‑O‑glycoside naringin or the aglycone sakuranetin . This structural distinction translates into quantitative differences in enzyme inhibition potential and, as detailed in Section 3, divergent cytotoxicity profiles against cancer cell lines and distinct in vivo metabolic effects . Procurement of sakuranin is therefore essential when the specific biological activities documented for the 5‑O‑glucoside are required; alternative flavanones or glycosides will not reliably reproduce these outcomes.

Sakuranin (529-39-5) Evidence Guide: Quantitative Differentiation from Flavanone Analogs in Key Assays


Acetylcholinesterase (AChE) Binding Affinity: Computational Comparison with Naringin, Hesperidin, and Poncirin

In a comparative molecular docking study, sakuranin exhibited a distinct binding mode within the acetylcholinesterase (AChE) active site, engaging the catalytic residue His447 via hydrogen bonding. This interaction pattern differed from that of naringin, hesperidin, and poncirin . Quantitatively, sakuranin achieved a Glide docking score of -11.84 and a Prime MM‑GBSA binding energy (dG‑Bind) of -43.67 kcal/mol, which were less favorable than the top‑scoring compound naringin (Glide score: -14.84; dG‑Bind: -54.81 kcal/mol) but demonstrated a binding pose that may offer a different selectivity profile .

Neurodegeneration Acetylcholinesterase Inhibition Molecular Docking

Cyclooxygenase (COX) Inhibition Profile: Contrast with Aglycone Sakuranetin

In an in vitro bioassay‑guided fractionation study, sakuranin (Compound 9) isolated from Populus davidiana bark demonstrated moderate inhibitory activity against COX‑1, with no significant effect on COX‑2 reported . This profile contrasts with its aglycone, sakuranetin, which has been reported to exhibit potent COX‑1 inhibition with a defined IC₅₀ of 196.1 µM, based on a review of its pharmacological properties . The glycosylation at the 5‑position in sakuranin appears to modulate COX isoform selectivity compared to the aglycone.

Inflammation Cyclooxygenase Flavonoid Pharmacology

Anticancer Potency: Cytotoxicity Comparison Across Lung and Bladder Cancer Cell Lines

Sakuranin exhibits distinct cytotoxic potency profiles across different cancer cell lines. In human lung adenocarcinoma A549 cells, sakuranin demonstrated an IC₅₀ of 74.22 µg/mL after 48‑hour treatment, reducing cell viability by 82% at the highest tested dose . In contrast, against human bladder cancer T24 cells, sakuranin displayed a 48‑hour IC₅₀ of approximately 48 µg/mL, accompanied by significant suppression of proliferation, migration, and invasion, as well as induction of autophagy via the p53/mTOR pathway . These data indicate cell‑type‑specific sensitivity and provide quantitative benchmarks for researchers evaluating sakuranin in oncology models.

Cancer Research Cytotoxicity Autophagy

In Vivo Antidiabetic Activity: Dose‑Dependent Metabolic Normalization in Streptozotocin‑Induced Diabetic Rats

In a 45‑day in vivo study using streptozotocin‑nicotinamide‑induced diabetic Wistar rats, oral administration of sakuranin (20, 40, and 80 mg/kg body weight) resulted in dose‑dependent metabolic improvements. The highest dose (80 mg/kg) normalized plasma glucose and insulin levels, reduced glycosylated hemoglobin (HbA1c), and increased glycogen and hemoglobin levels compared to diabetic controls . Additionally, sakuranin treatment increased the activities of hexokinase and glucose‑6‑phosphate dehydrogenase while decreasing glucose‑6‑phosphatase and fructose‑1,6‑bisphosphatase activities . These enzyme modulation effects are distinct from those reported for the aglycone sakuranetin or other flavanone glycosides like naringin, which primarily act through different mechanisms such as AMPK activation .

Diabetes Metabolic Regulation In Vivo Pharmacology

Sakuranin (529-39-5): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Acetylcholinesterase Inhibitor Screening and SAR Studies

Given its distinct docking pose and engagement of catalytic residue His447 , sakuranin is suitable for structure‑activity relationship (SAR) investigations focused on flavanone glycoside‑AChE interactions. Researchers seeking to differentiate 5‑O‑glycoside binding from 7‑O‑glycosides (e.g., naringin) should procure sakuranin to avoid confounding SAR conclusions.

Bladder Cancer Preclinical Model Development

With a defined 48‑hour IC₅₀ of ~48 µg/mL against T24 bladder cancer cells and demonstrated activation of the p53/mTOR autophagy pathway , sakuranin is a valuable tool compound for studying autophagy‑mediated tumor suppression in bladder cancer models. Its differential potency compared to lung cancer cells underscores its cell‑type‑specific utility.

In Vivo Carbohydrate Metabolism and Diabetes Research

The ability of sakuranin (80 mg/kg, oral) to normalize plasma glucose, insulin, and HbA1c, and to modulate key gluconeogenic and glycolytic enzymes in diabetic rats , positions it as a candidate for preclinical investigations of glucose homeostasis. This scenario leverages the compound's unique enzyme modulation profile compared to other flavanone glycosides.

Glycosylation‑Dependent Anti‑Inflammatory Mechanism Studies

The qualitative difference in COX‑1 inhibition potency between sakuranin (moderate) and its aglycone sakuranetin (potent, IC₅₀ = 196.1 µM) makes sakuranin a critical tool for dissecting how 5‑O‑glycosylation modulates anti‑inflammatory activity. Procurement of both sakuranin and sakuranetin is recommended for comparative mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sakuranin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.